
ML346
Overview
Description
ML346 is a compound known for its potential as a covalent inhibitor of the enzyme sortase A, which is involved in the virulence of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . This compound has a unique chemical structure that includes a barbituric acid and cinnamaldehyde scaffold .
Mechanism of Action
Target of Action
ML346 primarily targets two proteins: Sortase A (SrtA) and Heat Shock Protein 70 (Hsp70) . SrtA is a membrane-associated cysteine transpeptidase responsible for anchoring surface proteins to the cell wall peptidoglycan in Gram-positive bacteria . Hsp70 is a molecular chaperone that assists in protein folding .
Mode of Action
This compound functions as an irreversible inhibitor of SrtA in Staphylococcus aureus (Sa SrtA) and Streptococcus pyogenes (Sp SrtA) at low micromolar concentrations . It covalently modifies the thiol group of Cys208 in the active site of Sp SrtA . As an activator of Hsp70 expression and HSF-1 activity, this compound restores protein folding in conformational disease models .
Biochemical Pathways
The inhibition of SrtA by this compound interferes with the process of anchoring surface proteins to the bacterial cell wall, which is essential for the regulation of bacterial virulence and pathogenicity . On the other hand, the activation of Hsp70 by this compound induces specific increases in genes and protein effectors of the heat shock response (HSR), including chaperones such as Hsp70, Hsp40, and Hsp27 .
Pharmacokinetics
Its ability to act in vivo suggests that it possesses suitable adme (absorption, distribution, metabolism, and excretion) properties for biological activity .
Result of Action
This compound significantly attenuates the virulence phenotypes of S. aureus and exhibits inhibitory effects on Galleria mellonella larva infection caused by S. aureus . It also restores protein folding in conformational disease models, without significant cytotoxicity or lack of specificity .
Action Environment
The effectiveness of this compound in both in vitro and in vivo models suggests that it can function in various biological environments .
Biochemical Analysis
Biochemical Properties
ML346 plays a significant role in biochemical reactions. It functions as an activator of Hsp70 expression and HSF-1 activity . It interacts with enzymes such as sortase A (SrtA), a membrane-associated cysteine transpeptidase in Gram-positive bacteria . This compound covalently modifies the thiol group of Cys208 in the active site of SrtA .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It restores protein folding in conformational disease models, without significant cytotoxicity or lack of specificity . It also significantly attenuates the virulence phenotypes of S. aureus and exhibits inhibitory effects on Galleria mellonella larva infection caused by S. aureus .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It functions as an irreversible inhibitor of SrtA in vitro at low micromolar concentrations . According to the X-ray crystal structure of the SpSrtA ΔN81/ML346 complex, this compound covalently modifies the thiol group of Cys208 in the active site of SpSrtA .
Preparation Methods
The synthesis of ML346 involves the combination of barbituric acid and cinnamaldehyde under specific reaction conditions . The detailed synthetic route includes the following steps:
Formation of the barbituric acid scaffold: Barbituric acid is synthesized through the condensation of urea and malonic acid in the presence of a strong acid catalyst.
Addition of cinnamaldehyde: The barbituric acid scaffold is then reacted with cinnamaldehyde under basic conditions to form the final this compound compound.
Chemical Reactions Analysis
ML346 undergoes several types of chemical reactions, primarily involving its interaction with the enzyme sortase A:
Covalent Inhibition: This compound functions as an irreversible inhibitor by covalently modifying the thiol group of cysteine 208 in the active site of sortase A.
Transpeptidation Interference: By interfering with the transpeptidation activity of sortase A, this compound prevents the anchoring of surface proteins to the bacterial cell wall.
Common reagents and conditions used in these reactions include low micromolar concentrations of this compound and the presence of sortase A enzyme in vitro . The major product formed from these reactions is the modified sortase A enzyme with reduced activity.
Scientific Research Applications
Chemical Properties and Mechanism of Action
ML346, with a molecular formula of C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol, exhibits good chemical stability and high water solubility, making it a suitable candidate for various biological assays. It is characterized as a cell-permeable compound that does not react with excess glutathione, which is crucial for maintaining cellular redox balance .
The compound functions primarily as an activator of the heat shock response (HSR) by inducing the expression of heat shock proteins such as Hsp70, Hsp40, and Hsp27. This induction plays a significant role in cellular protection against stressors, including oxidative stress and proteotoxicity .
Applications in Microbiology
Inhibition of Staphylococcus aureus
One of the notable applications of this compound is its role as a covalent inhibitor of sortase A (SrtA), an enzyme critical for the virulence of Staphylococcus aureus. Studies have demonstrated that this compound modifies the thiol group of Cys208 in the active site of SrtA, effectively inhibiting its function. This inhibition leads to a significant reduction in virulence phenotypes associated with Staphylococcus aureus infections, including those caused by methicillin-resistant strains .
The compound was shown to have an IC₅₀ value of approximately 2.65 µM against SrtA, indicating its potency as an antivirulence agent . Furthermore, this compound exhibited protective effects in Galleria mellonella larva models infected with Staphylococcus aureus, reinforcing its potential therapeutic utility .
Applications in Cancer Research
Modulation of Proteostasis
In cancer biology, this compound has been identified as a novel modulator of proteostasis. It has been shown to activate transcription factors that enhance the expression of chaperones involved in protein folding and degradation pathways. This modulation is particularly relevant in the context of protein conformational diseases and cancer progression.
Research indicates that this compound can suppress polyglutamine aggregation in model organisms such as Caenorhabditis elegans, suggesting its efficacy in mitigating toxic protein aggregates associated with neurodegenerative diseases . Additionally, it has been observed to induce HSF-1-dependent chaperone expression, which is critical for restoring protein folding under stress conditions .
Table 1: Summary of Key Findings on this compound Applications
Comparison with Similar Compounds
ML346 is unique in its dual scaffold structure, combining barbituric acid and cinnamaldehyde . Similar compounds include other sortase A inhibitors, such as:
E64: A cysteine protease inhibitor that also targets sortase A but with a different chemical structure.
Acetylsalicylic Acid: Known for its quorum sensing inhibition properties in Gram-positive bacteria.
Compared to these compounds, this compound has shown a higher specificity for sortase A and reduced off-target effects on human cysteine proteases .
Biological Activity
ML346 is a compound identified as a selective irreversible inhibitor of sortase A (SrtA), an enzyme crucial for the virulence of certain bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in inhibiting bacterial infections, and potential therapeutic applications.
This compound functions by covalently modifying the thiol group of cysteine residues in the active site of SrtA, thereby inhibiting its transpeptidation activity. This inhibition prevents the anchoring of surface proteins that are essential for bacterial virulence. The compound has been shown to exhibit time-dependent inhibition, suggesting irreversible binding to the target enzyme.
Key Findings:
- IC50 Values : this compound demonstrated IC50 values of 1.37 μM against SpSrtA ΔN81 and 2.65 μM against SaSrtA ΔN24 in various assays, indicating potent inhibitory activity .
- Selectivity : While this compound minimally inhibited mammalian cysteine proteases such as cathepsin B and L at concentrations up to 20 μM, it effectively targeted SrtA, highlighting its selectivity for bacterial over mammalian enzymes .
Inhibition of Bacterial Virulence
The biological activity of this compound was further evaluated in vivo using a Galleria mellonella model, which serves as a surrogate for studying bacterial infections. The results indicated that this compound significantly reduced the virulence of S. aureus, leading to improved survival rates in infected larvae.
Efficacy Data:
- Survival Rate : In a treatment group receiving 60 mg/kg this compound, the survival rate of Galleria mellonella larvae was notably higher compared to untreated controls .
- Biofilm Formation : this compound also inhibited biofilm formation in S. aureus, a critical factor in the establishment of persistent infections associated with medical devices .
Research Findings and Case Studies
Several studies have documented the effects and potential applications of this compound as an antivirulence agent:
Properties
IUPAC Name |
5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYLVJHFJKDHRM-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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